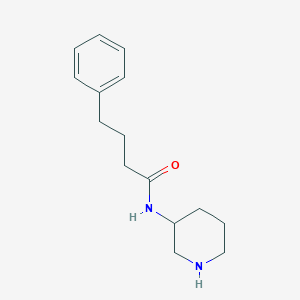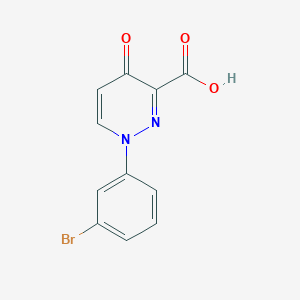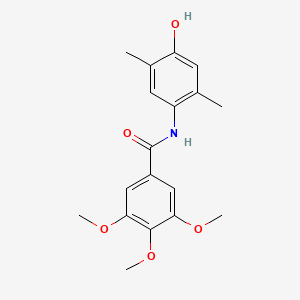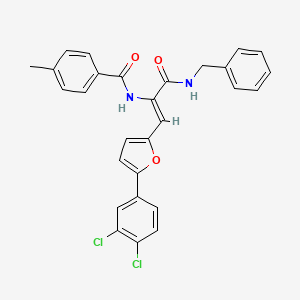
Acetic acid, (2,4-dinitrophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dinitrophenoxy)acetic acid is an organic compound with the molecular formula C8H6N2O7. It is characterized by the presence of a dinitrophenyl group attached to an acetic acid moiety. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dinitrophenoxy)acetic acid typically involves the reaction of 2,4-dinitrophenol with chloroacetic acid under basic conditions. The reaction proceeds as follows:
Starting Materials: 2,4-dinitrophenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: The 2,4-dinitrophenol is dissolved in a suitable solvent, such as ethanol, and chloroacetic acid is added. The mixture is heated under reflux with stirring for several hours.
Industrial Production Methods
Industrial production methods for 2-(2,4-dinitrophenoxy)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dinitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitroquinones.
Reduction: Formation of 2-(2,4-diaminophenoxy)acetic acid.
Substitution: Formation of alkylated or acylated derivatives of 2-(2,4-dinitrophenoxy)acetic acid.
Applications De Recherche Scientifique
2-(2,4-dinitrophenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4-dinitrophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell death. Additionally, the compound’s phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dinitrophenol: A related compound with similar nitro groups but lacking the acetic acid moiety.
2,4-dinitroanisole: Similar structure but with a methoxy group instead of the acetic acid moiety.
2,4-dinitrobenzoic acid: Contains a carboxylic acid group instead of the acetic acid moiety.
Uniqueness
2-(2,4-dinitrophenoxy)acetic acid is unique due to the presence of both the dinitrophenyl group and the acetic acid moiety. This combination imparts distinct chemical properties, making it useful in various applications, including organic synthesis and industrial processes .
Propriétés
Numéro CAS |
25141-25-7 |
|---|---|
Formule moléculaire |
C8H6N2O7 |
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6N2O7/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12) |
Clé InChI |
OWEDBRWCJFWVFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-amino-1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119239.png)

![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12119256.png)



![4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline](/img/structure/B12119268.png)
![Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester](/img/structure/B12119276.png)
